Flurbiprofen Isopropyl Ester

Description

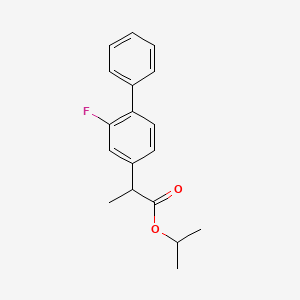

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19FO2 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

propan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate |

InChI |

InChI=1S/C18H19FO2/c1-12(2)21-18(20)13(3)15-9-10-16(17(19)11-15)14-7-5-4-6-8-14/h4-13H,1-3H3 |

InChI Key |

UDWDFHBYTSGDDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Flurbiprofen Isopropyl Ester

Direct Esterification Approaches

Direct esterification is a fundamental and widely used method for the synthesis of flurbiprofen (B1673479) esters, including the isopropyl ester. This approach typically involves the reaction of flurbiprofen with the corresponding alcohol in the presence of an acid catalyst.

In a general procedure, flurbiprofen is reacted with an excess of the respective alcohol, such as isopropyl alcohol, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). The mixture is typically heated under reflux to drive the reaction towards completion. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net This method has been successfully employed for the synthesis of various alkyl esters of flurbiprofen, including methyl, ethyl, and n-propyl esters. researchgate.net

The primary advantage of direct esterification is its simplicity and the use of readily available and inexpensive starting materials. However, the reaction is reversible, and the use of a large excess of the alcohol is often necessary to shift the equilibrium towards the product side. The harsh acidic conditions can sometimes lead to side reactions, although for relatively stable molecules like flurbiprofen, this is less of a concern.

Coupling Agent-Mediated Synthesis

To overcome the limitations of direct esterification, such as the need for harsh conditions and the reversibility of the reaction, coupling agent-mediated synthesis offers a milder and more efficient alternative. This method involves the activation of the carboxylic acid group of flurbiprofen, facilitating its reaction with an alcohol.

Utilizing Carbodiimide (B86325) Reagents

A common class of coupling agents used for this purpose is carbodiimides, with dicyclohexylcarbodiimide (B1669883) (DCC) being a prominent example. In this method, flurbiprofen is treated with DCC in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), and the desired alcohol (isopropyl alcohol). The DCC activates the carboxylic acid group of flurbiprofen, forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the alcohol to form the corresponding ester, in this case, flurbiprofen isopropyl ester, with dicyclohexylurea (DCU) as a byproduct. vulcanchem.com

This carbodiimide-mediated coupling reaction generally proceeds under mild conditions and often results in higher yields compared to direct esterification. vulcanchem.com The use of a catalyst like DMAP is crucial for accelerating the reaction. A significant drawback of this method is the formation of the DCU byproduct, which is often difficult to remove completely from the reaction mixture.

Another carbodiimide reagent that has been utilized in the synthesis of flurbiprofen derivatives is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). This combination is effective for creating amide linkages, as demonstrated in the synthesis of flurbiprofen amides, and the principle can be extended to ester synthesis. nih.gov

Chemoenzymatic Synthesis and Enantiomeric Resolution

Chemoenzymatic synthesis has emerged as a powerful tool for the production of enantiomerically pure pharmaceuticals. mdpi.com For flurbiprofen, which exists as a racemic mixture of (R)- and (S)-enantiomers, these methods are particularly valuable as the pharmacological activity often resides in one specific enantiomer. researchgate.net Biocatalysis, utilizing either isolated enzymes or whole microbial cells, offers high stereo-, regio-, and chemoselectivity under mild reaction conditions. researchgate.netscispace.com

Biocatalytic Hydrolysis for Selective Isomer Production

One of the key strategies in chemoenzymatic resolution is the stereoselective hydrolysis of a racemic ester of flurbiprofen. In this process, a biocatalyst, typically a lipase (B570770) or an esterase, selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. google.com This allows for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.

For instance, the hydrolysis of racemic flurbiprofen methyl ester can be achieved using various lipases. researchgate.net Studies have shown that in human plasma, the R-isomer of flurbiprofen esters undergoes faster plasma-catalyzed hydrolysis than the corresponding S-isomer. nih.gov The difference in hydrolysis rates can be significant, with factors up to 25 observed for certain esters. nih.gov This inherent stereoselectivity of plasma esterases is a critical consideration in the design of flurbiprofen prodrugs. nih.gov

A variety of biocatalysts have been investigated for the de-esterification of flurbiprofen esters, including enzymes from Aspergillus oryzae, Bacillus cereus, Candida antarctica (Novozym® 435), Candida cylindracea, Candida rugosa, Carica papaya, Pseudomonas sp., and Serratia marcescens. google.com The choice of biocatalyst is crucial as it determines the enantioselectivity and efficiency of the resolution process.

Investigation of Biocatalysts in Stereoselective Transformations

The investigation of different biocatalysts is a central theme in the development of efficient stereoselective transformations of flurbiprofen and its esters. Lipases are among the most widely used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze reactions like esterification, transesterification, and hydrolysis with high enantioselectivity. researchgate.netresearchgate.net

Candida rugosa lipase, for example, has been shown to be effective in the enantioselective esterification of racemic flurbiprofen. bioline.org.br The reaction conditions, such as the choice of organic solvent and water activity, can significantly influence both the reaction rate and the enantioselectivity. bioline.org.br Similarly, Candida sp. lipase (CSL) has been successfully used for the enantioselective esterification of flurbiprofen in ionic liquids, demonstrating the potential of unconventional reaction media to enhance enzyme performance. tandfonline.com

Whole-cell biocatalysis offers an alternative to using isolated enzymes. For example, dried mycelia of Aspergillus oryzae have been used for the kinetic resolution of racemic flurbiprofen through esterification in an organic solvent. researchgate.net This approach can be advantageous as it avoids the need for enzyme purification and can provide a more stable catalytic system. The implementation of these biocatalytic systems in continuous flow reactors is also an emerging area of research, offering benefits such as simplified scale-up and online monitoring. mdpi.com

Table 1: Research Findings on Biocatalytic Transformations of Flurbiprofen and its Esters

| Biocatalyst | Transformation | Key Finding | Reference |

|---|---|---|---|

| Candida rugosa lipase | Enantioselective esterification | Reaction in isooctane (B107328) at a water activity of 0.65 was the fastest and most enantioselective. | bioline.org.br |

| Aspergillus oryzae (dry mycelia) | Kinetic resolution by esterification | Efficiently resolves (R,S)-flurbiprofen in organic solvents. | researchgate.net |

| Candida sp. lipase (CSL) | Enantioselective esterification in ionic liquid | CSL exhibited satisfactory enzyme performance under optimal conditions. | tandfonline.com |

| Human plasma esterases | Hydrolysis of enantiomeric esters | R-isomer esters undergo faster hydrolysis than S-isomer esters. | nih.gov |

| Pseudomonas sp. KCTC 10122BP esterase | Hydrolysis of racemic ester | Used for the preparation of enantiomerically pure (S)-flurbiprofen. | mdpi.com |

| Candida antarctica lipase B (Novozym® 435) | Lipase-catalyzed resolution | Applied in a continuous-flow reactor for efficient resolution. | mdpi.com |

Synthetic Approaches for Related Flurbiprofen Derivatives and Prodrugs

The synthesis of flurbiprofen derivatives and prodrugs is an active area of research aimed at improving the drug's therapeutic index, for example by reducing its gastrointestinal side effects. researchgate.net These synthetic strategies often involve modification of the carboxylic acid group.

One common approach is the formation of ester prodrugs. researchgate.net For instance, mutual prodrugs have been synthesized by esterifying flurbiprofen with phenolic antioxidants like vanillin, thymol, umbelliferone, and sesamol. nih.gov This strategy aims to mask the free carboxylic acid group, which is implicated in gastrointestinal toxicity. nih.gov The synthesis of these ester prodrugs is often achieved by first converting flurbiprofen to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired phenol. nih.gov

Amide derivatives of flurbiprofen have also been extensively explored. nih.govscielo.brnih.gov These are typically synthesized by coupling flurbiprofen with various amines, including amino acid esters and substituted anilines. scielo.brnih.gov Coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or EDC/HOBt are commonly used to facilitate the amide bond formation. nih.govnih.gov

Furthermore, more complex derivatives have been synthesized to target specific biological pathways or improve drug delivery. For example, flurbiprofen has been conjugated with N,N-dimethylethanolamine to create a derivative with enhanced brain-targeting efficiency. tandfonline.com The synthesis involved converting flurbiprofen to its acid chloride and then reacting it with the aminoalcohol. tandfonline.com Other strategies include the synthesis of azo prodrugs for colon-targeted delivery and the creation of Schiff base derivatives. semanticscholar.orgtandfonline.com

The Suzuki coupling reaction has also been employed as a key step in some synthetic routes to flurbiprofen itself, demonstrating the versatility of modern cross-coupling reactions in the synthesis of biaryl-containing drugs. units.itgoogle.comrsc.org

Amide Derivatives of Flurbiprofen

The synthesis of amide derivatives of flurbiprofen is a common strategy to mask the free carboxylic acid group. This modification can influence the compound's lipophilicity, and enzymatic susceptibility. A general and effective method for creating these amides involves the coupling of flurbiprofen with various primary or secondary amines.

One prevalent synthetic route employs coupling agents to facilitate the formation of the amide bond. nih.govdiva-portal.org A solution of flurbiprofen is activated with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). nih.govdiva-portal.org This reaction is typically carried out in an anhydrous aprotic solvent, for instance, acetonitrile (B52724) or dichloromethane. nih.govgoogle.com After the activation of the carboxylic acid, the desired amine is introduced to the reaction mixture, which is then stirred at room temperature for an extended period, often up to 72 hours, to ensure the completion of the reaction. nih.govdiva-portal.org

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). semanticscholar.org Upon completion, a standard workup procedure is followed. The solvent is removed under reduced pressure, and the residue is redissolved in an organic solvent like ethyl acetate. nih.gov This solution is then washed sequentially with brine, a weak acid (e.g., 10% citric acid), a weak base (e.g., saturated sodium bicarbonate solution), and water to remove unreacted starting materials and byproducts. nih.gov The final step involves drying the organic layer over an anhydrous salt such as sodium sulfate (B86663) and evaporating the solvent to yield the crude amide product, which may be further purified by crystallization or chromatography. nih.gov

Another approach involves the use of 1,1'-carbonyldiimidazole (CDI) as the coupling agent in a basic medium. nih.gov This method has been reported to produce a variety of flurbiprofen amides in good to excellent yields. nih.gov The structures of these synthesized derivatives are typically confirmed using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). nih.gov

Table 1: Synthesis of Flurbiprofen Amide Derivatives

| Amine Reactant | Coupling Agents | Solvent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 2-amino-3-bromopyridine | EDCI, HOBt | Acetonitrile | 60 | 89-90 | nih.gov |

| 2-amino-3-chloropyridine | EDCI, HOBt | Acetonitrile | 60 | 61-63 | nih.gov |

| Various aromatic/aliphatic primary amines | CDI | Acetonitrile | Good to excellent | Not specified | nih.gov |

Nitro-Oxybutylester Analogues

The development of nitro-oxybutylester derivatives of flurbiprofen represents a targeted approach to creating new chemical entities with potentially modified biological activities. One such derivative is the 2-fluoro-alpha-methyl-(1,1'-biphenyl)-4-acetic acid 4-(nitro-oxy)butyl ester. nih.gov The synthesis of these analogues involves the esterification of flurbiprofen with a linker that contains a nitrooxy group. This process combines the structural features of flurbiprofen with a nitric oxide-donating moiety. While specific synthetic details are proprietary, the general strategy would involve the reaction of flurbiprofen or an activated form of it (like its acid chloride) with 4-(nitrooxy)butan-1-ol. The reaction would likely be conducted in the presence of a coupling agent or a base to facilitate the ester bond formation. The resulting compound is a lipophilic derivative that has been investigated for topical applications. nih.gov

Amino Acid Conjugates and Salts

The conjugation of flurbiprofen with amino acids is a well-established prodrug strategy. This approach can enhance the aqueous solubility of the parent drug and alter its absorption characteristics. The synthesis of these conjugates typically involves the formation of an amide bond between the carboxylic acid of flurbiprofen and the amino group of an amino acid ester. scispace.comscielo.br

A common synthetic pathway begins with the esterification of the amino acid to protect its carboxylic acid group. semanticscholar.orgscispace.comscielo.br This is often achieved by refluxing the amino acid in an alcohol (like ethanol (B145695) or methanol) in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride. semanticscholar.orgscielo.br The resulting amino acid ester hydrochloride is then neutralized, often using a base like triethylamine, to free the amino group for the subsequent coupling reaction. scispace.comscielo.br

The coupling of flurbiprofen with the amino acid ester can be achieved using several methods. The use of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is a frequent choice. scispace.comscielo.br In a typical procedure, flurbiprofen is dissolved in a solvent such as methylene (B1212753) chloride, and DCC is added. scispace.com The neutralized amino acid ester is then added to this mixture, and the reaction is stirred, often at a low temperature initially and then at room temperature, for several hours. scispace.comscielo.br The byproduct, dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration. scispace.comscielo.br

An alternative is the mixed anhydride (B1165640) method, where flurbiprofen is first converted to a more reactive intermediate before the addition of the amino acid ester. scielo.br Regardless of the method, the final product is obtained after removing the solvent and purifying the residue. scispace.comscielo.br The structure and purity of the synthesized amino acid conjugates are confirmed through various analytical techniques, including elemental analysis, IR and NMR spectroscopy, and mass spectrometry. nih.gov

Table 2: Synthesis Methods for Flurbiprofen-Amino Acid Conjugates

| Coupling Method | Reagents | Key Steps | Reference |

|---|---|---|---|

| Carbodiimide Coupling | Flurbiprofen, Amino Acid Ester, DCC, Triethylamine | 1. Esterification of amino acid. 2. Neutralization of amino acid ester hydrochloride. 3. Coupling with flurbiprofen using DCC. 4. Removal of DCU byproduct. | scispace.comscielo.br |

| Mixed Anhydride Method | Flurbiprofen, Amino Acid Ester, Triethylamine | 1. Formation of flurbiprofen acid anhydride. 2. Coupling with neutralized amino acid ester. | scielo.br |

Codrug Development Strategies

Codrug or mutual prodrug development is a sophisticated approach where flurbiprofen is covalently linked to another pharmacologically active agent. researchgate.net This strategy aims to create a single chemical entity that, upon administration, releases both active compounds, potentially leading to synergistic effects or mitigation of side effects. researchgate.net The linkage between the two drugs is typically an ester or amide bond, designed to be cleaved in vivo. nih.gov

A key aspect of this strategy is the temporary masking of the carboxylic acid group of flurbiprofen. researchgate.net For instance, flurbiprofen has been linked to antioxidants, such as vanillin, through an ester linkage to mask the free carboxylic acid. researchgate.net Another example involves the creation of a codrug by forming an amide bond between flurbiprofen and a chemotherapeutic agent, abemaciclib. nih.govacs.org This specific amide bond was designed to be sensitive to enzymes that are overexpressed in certain tumor tissues, thereby targeting the release of the drugs. nih.govacs.org

The synthesis of these codrugs follows standard chemical principles of ester or amide formation. The choice of linker and the type of covalent bond are critical design elements that influence the release kinetics and stability of the codrug. nih.gov The resulting codrugs can be further formulated, for example, into nanocrystals, to enhance properties like oral absorption. nih.govacs.org

Analytical Characterization and Structural Elucidation of Flurbiprofen Isopropyl Ester and Metabolites

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of flurbiprofen (B1673479) isopropyl ester. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of flurbiprofen isopropyl ester, the signals corresponding to the protons of the isopropyl group are particularly diagnostic. A multiplet observed in the range of δ 1.1-1.3 ppm is assigned to the six protons of the two methyl groups (-CH(CH₃)₂), while the single proton of the methine group (-CH(CH₃)₂) typically appears as a quartet. The methyl protons of the propionate (B1217596) moiety (>CH-CH₃) are observed as a doublet at approximately δ 1.5 ppm. The aromatic protons of the biphenyl (B1667301) ring system and the fluoro-substituted phenyl ring resonate in the downfield region of the spectrum. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Key resonances include those for the carbonyl carbon of the ester, the carbons of the isopropyl group, and the distinct aromatic carbons of the biphenyl structure. The presence of the fluorine atom also influences the chemical shifts of the adjacent carbon atoms, providing further structural confirmation. While detailed tabular data for this compound is not extensively published, analysis of related flurbiprofen esters and the parent compound provides a strong basis for spectral interpretation. researchgate.netmdpi.com

The purity of a sample can also be assessed by NMR through the detection of signals corresponding to impurities. The integration of proton signals allows for the quantification of these impurities relative to the main compound.

Table 1: Key ¹H NMR Signal Assignments for this compound

| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl Methyl Protons (-CH(CH₃)₂) | 1.1 - 1.3 | Multiplet |

| Propionate Methyl Protons (>CH-CH₃) | 1.5 | Doublet |

| Isopropyl Methine Proton (-CH(CH₃)₂) | 3.7 | Quartet |

| Aromatic Protons | 7.0 - 7.6 | Multiplet |

| Note: Data derived from descriptive spectral analysis. Exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The most prominent absorption band is that of the ester carbonyl group (-C=O), which typically appears in the region of 1730-1735 cm⁻¹. This is a clear indication of the successful esterification of the carboxylic acid group of flurbiprofen, which itself would show a carbonyl stretch at a lower wavenumber (around 1710 cm⁻¹) and a broad O-H stretch. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with chromophores like the biphenyl system in this compound. The UV-Vis spectrum of this compound in methanol (B129727) exhibits a maximum absorption (λ_max) at approximately 247 nm. nih.gov This characteristic absorption is utilized in quantitative analysis, particularly in HPLC detection. nih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value |

| Infrared (IR) | Carbonyl Stretch (-C=O) | ~1732 cm⁻¹ |

| UV-Visible (UV-Vis) | λ_max (in Methanol) | ~247 nm |

| Source: Mohan et al., 2007 nih.gov |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from related substances, including starting materials, byproducts, and degradation products, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Hydrolysis Studies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for studying its hydrolysis back to flurbiprofen. Reversed-phase HPLC methods are commonly employed for this purpose.

A typical HPLC system for the analysis of flurbiprofen esters utilizes a C18 column as the stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govkoreascience.kr Detection is commonly performed using a UV detector set at the λ_max of the compound, around 247 nm. nih.govnih.gov

For purity analysis, the chromatogram is examined for the presence of any peaks other than the main peak corresponding to this compound. The area of these impurity peaks relative to the main peak allows for the quantification of the purity level.

Hydrolysis studies, which are crucial for understanding the stability of the ester prodrug, are also monitored by HPLC. In these studies, the disappearance of the this compound peak and the appearance and growth of the flurbiprofen peak are tracked over time under various conditions (e.g., in plasma or buffer solutions). nih.gov

Table 3: Representative HPLC Conditions for Flurbiprofen Ester Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer |

| Detection | UV at ~247 nm |

| Application | Purity assessment, Hydrolysis kinetics |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the disappearance of the starting material (flurbiprofen) and the appearance of the product (this compound) can be visualized. researchgate.net

The choice of eluent is critical for achieving good separation between the spots of the starting material and the product. A common eluent for this type of reaction is chloroform. nih.gov The spots can be visualized under UV light, as the biphenyl system is UV-active. The difference in polarity between the carboxylic acid (flurbiprofen) and its ester derivative results in different retention factors (Rf values), allowing for effective monitoring of the reaction's completion.

Chiral Chromatography for Enantiomeric Excess Determination

Since flurbiprofen is a chiral compound, its isopropyl ester also exists as a pair of enantiomers. Chiral chromatography is employed to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is particularly important if an enantiomerically pure form of the ester is desired.

While specific methods for the chiral separation of this compound are not widely published, methods developed for flurbiprofen and other esters can be adapted. Chiral stationary phases (CSPs) are key to these separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving the enantiomers of flurbiprofen. drugbank.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326), often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape. scispace.com Detection is usually carried out using a UV detector. The separation of the enantiomers allows for the calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of pharmaceutical compounds. For this compound, this technique provides definitive confirmation of its molecular mass and offers insights into its structural integrity.

The molecular formula of this compound is C₁₈H₁₉FO₂. researchgate.net This corresponds to a molecular weight of approximately 286.34 g/mol . researchgate.net In mass spectrometry, the molecule is expected to exhibit a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.

While specific fragmentation data for this compound is not extensively detailed in publicly available literature, general principles of mass spectrometry suggest likely fragmentation patterns. The ester linkage is a probable site of cleavage. Fragmentation may lead to the loss of the isopropyl group or the isopropoxycarbonyl group, resulting in characteristic fragment ions. The biphenyl and fluorophenyl moieties of the parent flurbiprofen structure would also contribute to the fragmentation pattern, producing ions that are indicative of these structural features. Analysis of these fragments is essential for confirming the identity of the molecule and for identifying potential impurities or degradation products.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of the elemental composition of a pure compound. For this compound (C₁₈H₁₉FO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

Based on the molecular formula C₁₈H₁₉FO₂ and a molecular weight of 286.34 g/mol , the theoretical elemental composition is as follows:

| Element | Percentage Composition |

| Carbon (C) | 75.50% |

| Hydrogen (H) | 6.69% |

| Fluorine (F) | 6.64% |

| Oxygen (O) | 11.17% |

Experimental data from elemental analysis (CHN analysis) should closely match these theoretical values to verify the purity and confirm the elemental makeup of a synthesized batch of this compound. researchgate.net

Solid-State Characterization Techniques

The physical properties of a pharmaceutical compound in its solid state are critical for its formulation, stability, and bioavailability. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed to characterize the solid-state properties of this compound. researchgate.net

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is used to investigate the crystalline nature of a compound. A crystalline solid will produce a unique diffraction pattern of sharp peaks, which serves as a fingerprint for that specific crystalline form. An amorphous solid, lacking long-range order, will produce a broad halo with no distinct peaks. Characterizing the crystallinity of this compound is essential as it can influence properties such as solubility and dissolution rate.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC can determine its melting point, which is a key indicator of purity. The thermogram would show a sharp endothermic peak corresponding to the melting transition. The presence of impurities would typically lead to a broadening of the peak and a depression of the melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and to determine the presence of volatile components such as water or residual solvents. A TGA curve for a stable compound would show no significant mass loss until the temperature reaches its decomposition point.

Bioconversion and Enzymatic Hydrolysis Mechanisms of Flurbiprofen Isopropyl Ester

In Vitro Plasma Hydrolysis Kinetics and Profiles

In vitro studies using human plasma are essential for determining the rate at which Flurbiprofen (B1673479) Isopropyl Ester is converted back to its active form, flurbiprofen. Research indicates that the hydrolysis of this ester prodrug occurs in plasma, but its rate is notably slower compared to other simple alkyl esters of flurbiprofen. scispace.comresearchgate.net

Specifically, esters derived from secondary alcohols, such as the isopropyl ester, have been shown to be less susceptible to rapid enzymatic cleavage in plasma. scispace.comresearchgate.net This characteristic suggests a more sustained release profile of the parent drug, flurbiprofen, from the isopropyl ester prodrug. The hydrolysis process follows a kinetic profile that can be monitored over time to determine the rate of appearance of flurbiprofen and the disappearance of the intact ester.

Identification and Characterization of Esterase-Mediated Hydrolysis

The conversion of Flurbiprofen Isopropyl Ester to flurbiprofen within the bloodstream is not a spontaneous chemical reaction but is mediated by enzymes. scispace.com The hydrolysis that takes place in 50% human plasma is attributed solely to the action of esterases present in the plasma. scispace.comresearchgate.net

Comparative Hydrolysis Rates of Flurbiprofen Ester Prodrugs

To understand the bioconversion profile of this compound, its hydrolysis rate has been compared with that of other flurbiprofen ester prodrugs in 50% human plasma. Studies reveal a distinct hierarchy in hydrolysis rates, which appears to be influenced by the structure of the alcohol moiety. scispace.comresearchgate.net

The data suggests that steric hindrance plays a significant role, as esters made with secondary alcohols like isopropanol (B130326) are hydrolyzed more slowly. scispace.comresearchgate.net The observed order of increasing hydrolysis rate among several alkyl esters is as follows: iso-Propyl ester < Benzyl ester < iso-Butyl ester < Ethyl ester < Propyl ester < Methyl ester. scispace.comresearchgate.net This indicates that this compound is one of the more stable ester prodrugs in this series when exposed to plasma esterases.

Below is an interactive table summarizing the relative hydrolysis rates.

| Ester Prodrug of Flurbiprofen | Relative Rate of Hydrolysis in Plasma |

| Methyl Ester | Fastest |

| Propyl Ester | Fast |

| Ethyl Ester | Moderate-Fast |

| iso-Butyl Ester | Moderate |

| Benzyl Ester | Slow |

| iso-Propyl Ester | Slowest |

This table is based on the increasing order of hydrolysis rates reported in scientific literature. scispace.comresearchgate.net

Stereoselective Aspects of Prodrug Hydrolysis in Biological Matrices

Flurbiprofen is a chiral compound, existing as R-(-)- and S-(+)-enantiomers. The anti-inflammatory activity is primarily associated with the S-enantiomer. When a racemic mixture of flurbiprofen is used to create an ester prodrug, the subsequent enzymatic hydrolysis can be stereoselective.

Research on various ester prodrugs of flurbiprofen in 80% human plasma has shown that the hydrolysis is indeed stereoselective. nih.gov In these studies, the R-isomer of the ester consistently underwent faster plasma-catalyzed hydrolysis than the corresponding S-isomer. nih.gov For some flurbiprofen esters, the difference in hydrolysis rates between the enantiomeric forms can be substantial. For instance, the 2-(1-imidazolyl)ethyl ester of flurbiprofen showed a 25-fold faster hydrolysis for the R-isomer compared to the S-isomer. nih.gov This enantioselective difference in hydrolysis is an important consideration in the development and evaluation of prodrugs derived from racemic chiral drugs. nih.gov

Preclinical Pharmacokinetic Investigations of Flurbiprofen Isopropyl Ester and Its Active Moiety

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies in animal models are fundamental to understanding the journey of a drug and its prodrugs through the body. For Flurbiprofen (B1673479) Isopropyl Ester, these studies reveal that as an ester prodrug, it is designed to be rapidly metabolized to its active moiety, flurbiprofen. nih.gov This conversion is typically mediated by esterases present in the blood and tissues.

Absorption: Following administration, ester prodrugs like flurbiprofen axetil are rapidly absorbed, and peak plasma concentrations of the active flurbiprofen are reached quickly, often within 5-10 minutes after intravenous injection. nih.gov Oral absorption of flurbiprofen itself can be rapid and almost complete. nih.gov The use of specific formulations can significantly enhance absorption. mdpi.com

Distribution: Once converted to flurbiprofen, the drug distributes into various tissues. Flurbiprofen exhibits extensive binding to plasma albumin. nih.gov Despite this high protein binding, substantial concentrations of the drug are achieved in the synovial fluid, which is a proposed site of action for its anti-inflammatory effects. nih.gov Studies in rodent models have shown that while brain penetration of NSAIDs is generally low, both R- and S-enantiomers of flurbiprofen can be measured in the brain. nih.gov The volume of distribution (Vd) for flurbiprofen has been estimated in various models, providing insight into the extent of its distribution throughout the body.

Metabolism: Flurbiprofen undergoes extensive biotransformation. The primary metabolic pathway is hydroxylation, mainly by the enzyme CYP2C9, to form 4'-hydroxy-flurbiprofen. wjpmr.com This is followed by conjugation with glucuronic acid. nih.govwjpmr.com There is negligible metabolic inversion of the R-enantiomer to the more pharmacologically active S-enantiomer in humans, although some conversion has been observed in rodents. nih.govnih.gov

Excretion: The metabolites of flurbiprofen are primarily eliminated through the kidneys and excreted in the urine. nih.gov Approximately 20% of a dose may be eliminated as unchanged flurbiprofen, with the majority being excreted as conjugates. nih.gov The elimination half-life of flurbiprofen is relatively short, typically in the range of 3 to 6 hours. nih.gov

Microdialysis as an In Vivo Sampling Technique for Unbound Drug Concentrations

Microdialysis is a minimally invasive sampling technique used in preclinical research to measure unbound, pharmacologically active concentrations of drugs in the extracellular fluid of tissues and in blood. ucl.ac.be This technique is particularly valuable because it is the unbound fraction of a drug that is free to interact with its target receptors and elicit a pharmacological response.

The technique involves inserting a small, semi-permeable probe into a target tissue or blood vessel. ucl.ac.bediva-portal.org A physiological solution (perfusate) is slowly pumped through the probe, allowing unbound drug molecules to diffuse across the membrane and into the perfusate, which is then collected for analysis. diva-portal.org

In the study of flurbiprofen, intravenous microdialysis has been successfully employed in rats to investigate its in vivo plasma protein binding and pharmacokinetics. nih.govresearchgate.net Research has shown that the plasma protein binding of flurbiprofen is concentration-dependent, varying from approximately 99.5% at low plasma concentrations to 98.0% at higher concentrations in vivo. nih.govresearchgate.net This dynamic binding profile underscores the importance of measuring unbound concentrations directly, as total plasma concentrations may not accurately reflect the pharmacologically active drug levels.

Comparing in vivo microdialysis data with traditional blood sampling has demonstrated that microdialysis provides a reliable method for determining the pharmacokinetics of unbound flurbiprofen. nih.gov This technique offers the advantage of continuous sampling from an individual animal, reducing inter-animal variability and providing a high-resolution temporal profile of unbound drug concentrations. ucl.ac.be

Pharmacokinetic Modeling in Preclinical Species

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. In preclinical studies, these models are crucial for interpreting experimental data, understanding the factors that influence drug disposition, and scaling findings from animals to humans.

For flurbiprofen, following the administration of its ester prodrug flurbiprofen axetil, the pharmacokinetic profile has been effectively described by a one-compartment model with first-order elimination. nih.govnih.gov This model assumes the body acts as a single, uniform compartment into which the drug distributes and from which it is eliminated.

Population pharmacokinetic (PopPK) modeling is a sophisticated approach that analyzes data from a group of individuals to quantify the typical PK parameters and the sources of variability within the population. nih.gov In preclinical studies with flurbiprofen, PopPK analyses have identified key parameters:

Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. For flurbiprofen, the population mean Vd has been estimated to be around 7.91 L. nih.govnih.gov

Clearance (CL): This represents the volume of plasma cleared of the drug per unit of time. The estimated population mean clearance for flurbiprofen is approximately 1.55 L/h. nih.govnih.gov

Elimination Rate Constant (Ke): This constant describes the rate at which the drug is removed from the body.

Furthermore, these models have been used to explore the influence of various physiological factors (covariates) on the drug's pharmacokinetics. For instance, studies have shown that body weight and height can influence the elimination of flurbiprofen, suggesting that dosing adjustments based on body size may be relevant. nih.govnih.gov

| Parameter | Symbol | Estimated Mean Value | Unit | Reference |

|---|---|---|---|---|

| Clearance | CL | 1.55 | L/h | nih.govnih.gov |

| Volume of Distribution | Vd | 7.91 | L | nih.govnih.gov |

| Elimination Rate Constant | Ke | 0.0015 | /h | nih.govnih.gov |

Influence of Formulation on Systemic Exposure and Tissue Distribution in Animal Models

The formulation of a drug product can dramatically influence its pharmacokinetic properties, including systemic exposure and tissue distribution. For flurbiprofen and its esters, various formulation strategies have been explored in animal models to optimize delivery and efficacy.

One approach involves the use of lipid microspheres as a carrier system for flurbiprofen esters. nih.gov Studies in rats with a closed femoral shaft fracture investigated the effect of a local intramuscular injection of flurbiprofen ester microspheres. nih.gov The results showed that this local administration significantly reduced systemic inflammatory markers, such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α), to a degree comparable to intravenous injection. nih.govfrontiersin.org This indicates that a localized formulation can achieve a potent therapeutic effect while potentially minimizing systemic exposure and associated side effects. nih.gov The microsphere formulation was also found to be safe, causing no muscle necrosis at the injection site. frontiersin.org

Another strategy to enhance the bioavailability of poorly water-soluble drugs like flurbiprofen is the development of solid self-nanoemulsifying drug delivery systems (S-SNEDDS). mdpi.com An S-SNEDDS formulation of flurbiprofen administered orally to rats resulted in a significant increase in systemic exposure compared to a suspension of the raw drug. mdpi.com This was evidenced by a marked increase in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC). mdpi.com The improved oral absorption was attributed to the enhanced solubility and dissolution rate provided by the nanoemulsion formed in the gastrointestinal tract. mdpi.com

| Formulation | Cmax (µg/mL) | AUC∞ (µg·h/mL) | Relative Bioavailability Increase | Reference |

|---|---|---|---|---|

| Flurbiprofen Suspension | 4.5 ± 0.6 | 31.4 ± 8.0 | - | mdpi.com |

| Flurbiprofen S-SNEDDS | 10.4 ± 0.9 | 60.2 ± 11.1 | 1.9-fold | mdpi.com |

These preclinical findings demonstrate that the choice of formulation is a critical determinant of the pharmacokinetic profile of flurbiprofen isopropyl ester and its active moiety. By modifying the delivery system, it is possible to enhance bioavailability, target specific tissues, and modulate the systemic exposure to optimize the therapeutic outcome.

Preclinical Pharmacodynamic and Mechanistic Studies of Flurbiprofen Isopropyl Ester

Evaluation of Gastrointestinal Tolerability Enhancement in Animal Models

Preclinical research has focused on modifying the structure of flurbiprofen (B1673479) to mitigate its gastrointestinal side effects, which are primarily associated with the free carboxylic acid group in its structure. nih.govmdpi.com The prodrug strategy, specifically through esterification, involves temporarily masking this acidic group to reduce direct contact irritation with the gastric mucosa. nih.govscispace.com Upon absorption, these ester prodrugs are designed to undergo hydrolysis in the plasma, releasing the active flurbiprofen molecule to exert its therapeutic effects. scispace.com This approach aims to separate the local gastric irritation from the systemic anti-inflammatory action of the drug. researchgate.net

Studies involving various alkyl ester prodrugs of flurbiprofen have been conducted to assess their potential for improved gastrointestinal tolerability. researchgate.net The rationale is that by preventing the direct contact of the acidic drug with the stomach lining, the incidence of mucosal damage can be significantly reduced. scispace.comresearchgate.net Among the synthesized esters, the isopropyl ester of flurbiprofen has been specifically evaluated in animal models. researchgate.net

The ulcerogenic potential of flurbiprofen and its ester prodrugs has been compared in fasted rat models. researchgate.net In these studies, the severity of gastric mucosal damage is quantified using an ulcer index. Research indicates that masking the free carboxylic acid group of flurbiprofen through esterification leads to a significant reduction in gastric irritation. scispace.comresearchgate.net

A study comparing several ester prodrugs to the parent drug found that flurbiprofen isopropyl ester was significantly less irritating to the gastric mucosa. researchgate.net The results, as measured by the ulcer index, demonstrated a statistically significant improvement in gastric tolerability for the isopropyl prodrug compared to flurbiprofen itself. researchgate.net

Table 1: Comparative Ulcerogenic Potential in Rats

| Compound | Mean Ulcer Index | Significance (p-value vs. Flurbiprofen) |

|---|---|---|

| Flurbiprofen | 18.5 ± 2.1 | - |

| This compound | 5.2 ± 1.5 | p < 0.05 |

Data adapted from studies on ester prodrugs of flurbiprofen in rat models. researchgate.net

In Vivo Assessment of Anti-inflammatory Efficacy

The anti-inflammatory activity of flurbiprofen esters has been confirmed in various in vivo animal models. nih.govnih.gov In a rat model of closed femoral shaft fracture, local injections of flurbiprofen ester microspheres were shown to effectively reduce systemic inflammatory responses. nih.gov The study measured several key inflammatory markers in the serum of the animals. nih.gov

Results from these preclinical models demonstrated that treatment with flurbiprofen ester led to a significant decrease in the levels of inflammatory mediators such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) when compared to control groups. nih.govnih.gov Similarly, a new nitro-oxybutylester of flurbiprofen demonstrated good efficacy in a UV-induced erythema model in humans, further supporting the anti-inflammatory potential of esterified flurbiprofen derivatives. nih.gov The parent drug, flurbiprofen, is known to exert its anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis. mdpi.comnih.gov

Analgesic Activity in Animal Models

The analgesic effects of flurbiprofen ester have been investigated in rat models of incisional pain. semanticscholar.orgresearchgate.net These studies evaluate the compound's ability to alleviate pain by measuring its impact on inflammatory factors and endogenous opioids. semanticscholar.org Pre-administration of flurbiprofen ester was found to significantly reduce serum levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in a dose-dependent manner. semanticscholar.orgresearchgate.net

Furthermore, the treatment demonstrated an effect on the endogenous opioid system. semanticscholar.org While the level of serum β-endorphin initially decreased at 1 hour post-administration, it subsequently increased with higher doses at 5 and 10 hours. semanticscholar.org This upregulation of β-endorphin expression, coupled with the reduction in inflammatory mediators, suggests a multi-faceted mechanism for the analgesic effect of flurbiprofen ester in rats with incisional pain. semanticscholar.orgresearchgate.net

Table 2: Effect of Flurbiprofen Ester on Serum Inflammatory Factors and β-Endorphin in a Rat Incision Pain Model

| Biomarker | Effect Observed in Treatment Group vs. Model Group |

|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Significantly lower (p < 0.05) |

| Interleukin-1β (IL-1β) | Significantly lower (p < 0.05) |

| Interleukin-6 (IL-6) | Significantly lower (p < 0.05) |

| β-Endorphin | Increased with dose at 5h and 10h (p < 0.05) |

Findings are based on studies administering flurbiprofen ester to rats with incision pain. semanticscholar.org

Inhibition of Cyclooxygenase (COX) Activity and Prostaglandin Biosynthesis in Preclinical Systems

This compound acts as a prodrug, which is hydrolyzed in the body to release the active parent compound, flurbiprofen. scispace.com The primary mechanism of action of flurbiprofen is the potent inhibition of prostaglandin synthesis. nih.govnih.gov This is achieved by blocking the activity of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. tocris.comtcichemicals.com Prostaglandins (B1171923) are key mediators in the regulation of pain and inflammation. mdpi.com

Flurbiprofen is a nonselective inhibitor of both COX isoforms. nih.gov Kinetic studies have shown that flurbiprofen competitively inhibits the synthesis of prostaglandin E2. nih.gov The S-enantiomer of flurbiprofen is recognized as the more potent inhibitor of COX isoenzymes compared to the R-enantiomer. tcichemicals.comnih.gov The inhibitory potency of flurbiprofen against human COX-1 and COX-2 has been quantified by its half-maximal inhibitory concentration (IC50) values. tocris.comtcichemicals.com

Table 3: Inhibitory Potency of Flurbiprofen against Human COX Isozymes

| Enzyme | IC50 Value (μM) |

|---|---|

| Human COX-1 | 0.1 |

| Human COX-2 | 0.4 |

Data from in vitro assays using human recombinant COX-1 and COX-2. tocris.comtcichemicals.com

Investigation of Alternative Pharmacological Targets and Mechanisms

Beyond the well-established mechanism of COX inhibition, research has explored alternative pharmacological pathways for flurbiprofen and its derivatives, particularly its enantiomers. nih.govnih.gov Studies have shown that certain effects of flurbiprofen may be independent of its action on prostaglandin biosynthesis. nih.gov This has led to investigations into its potential role in other pathological processes, such as neurodegenerative diseases. nih.govnih.gov

A significant area of investigation has been the effect of flurbiprofen's R-enantiomer (R-flurbiprofen) on the secretion of β-amyloid (Aβ), a peptide central to the pathology of Alzheimer's disease. nih.govnih.gov Notably, this action appears to be independent of COX inhibition, as R-flurbiprofen has greatly reduced cyclooxygenase activity. nih.govnih.gov R-flurbiprofen has been identified as a selective Aβ42-lowering agent. nih.govnih.gov

Studies in Tg2576 transgenic mice, an animal model for Alzheimer's disease, have been conducted to evaluate the in vivo effects of chronic R-flurbiprofen administration. nih.govuky.edu In a preventative treatment regimen initiated in young transgenic mice before significant plaque pathology, R-flurbiprofen was found to improve spatial learning as assessed by the Morris water maze. nih.govuky.edu A subsequent therapeutic trial in older mice with established plaque pathology resulted in a significant decrease in Aβ plaque burden, although no significant improvement in spatial learning was observed in this shorter trial. nih.gov These findings suggest that R-flurbiprofen can modulate Aβ pathology, representing a pharmacological mechanism distinct from its anti-inflammatory effects via COX inhibition. nih.govnih.gov

Interaction with Multidrug Resistance-Associated Protein 4 (MRP4)

R-flurbiprofen, the non-cyclooxygenase (COX)-inhibiting enantiomer of flurbiprofen, has been shown to interact directly with the Multidrug Resistance-Associated Protein 4 (MRP4), also known as ABCC4. nih.govnih.gov MRP4 functions as a key membrane transporter responsible for the outward flow (efflux) of prostaglandins (PGs) from cells. nih.gov Preclinical studies have revealed a dual mechanism of action for R-flurbiprofen. Firstly, it inhibits the translocation of cytosolic phospholipase A2α (cPLA2α) to the cell membrane, which reduces the availability of arachidonic acid, a precursor for prostaglandin synthesis. nih.govnih.gov Secondly, and more directly, R-flurbiprofen inhibits the function of MRP4, effectively trapping prostaglandins like PGE2 inside the cell. nih.govnih.gov This mechanism has been observed in various human cancer cell lines, including cervical (HeLa), lung (A-549), and colon (HCA-7) cancer cells. mdpi.com The effects of R-flurbiprofen on prostaglandin efflux were successfully mimicked by the knockdown of MRP4 using RNA interference (RNAi), confirming the protein's role as a direct target. nih.govnih.gov

Flurbiprofen itself has also been identified as a potent inhibitor of MRP4-mediated transport. pnas.orgnih.gov In pancreatic ductal adenocarcinoma (PDAC) cell models, flurbiprofen was the most effective among sixteen non-steroidal anti-inflammatory drugs (NSAIDs) tested at inhibiting MRP4-mediated cyclic AMP (cAMP) transport. nih.gov This inhibition of cAMP exclusion is critical as it enhances the cytotoxic potency of chemotherapeutic agents like gemcitabine, particularly in cancer cells that overexpress MRP4. nih.gov The inhibitory potency of flurbiprofen on MRP4 is generally higher than on other MRP proteins, such as MRP1. pnas.org

Anti-tumor and Cell Proliferation Modulation in Preclinical Models

Flurbiprofen and its derivatives have demonstrated significant anti-tumor and anti-proliferative effects across a variety of preclinical cancer models. The mechanisms are often independent of COX inhibition, pointing to broader cellular activities. mdpi.com

In colorectal cancer cells, flurbiprofen has been shown to inhibit inflammation, proliferation, invasion, and migration while promoting apoptosis. nih.gov These effects were linked to the downregulation of COX2 expression. nih.gov In thyroid cancer cell lines (SW579 and TPC-1), flurbiprofen was found to decrease cell viability by interfering with the interaction between Huntingtin Interacting Protein 1 Related (HIP1R) and Phosphatase and Tensin Homolog (PTEN), which blocks the endocytosis of PTEN and enhances its tumor-suppressive function at the cell membrane. researchgate.net

R-flurbiprofen has also been extensively studied for its anti-cancer properties. In the APCMin/+ mouse model of intestinal adenomas, R-flurbiprofen significantly inhibited adenoma formation in a dose-dependent manner. aacrjournals.org It was effective both as a preventative agent and in treating established adenomas. aacrjournals.org In pituitary adenoma cell lines (GH4C1 and human primary cultures), R-flurbiprofen inhibited cell proliferation in a dose-dependent manner and induced apoptosis at higher concentrations. nih.gov

Furthermore, novel derivatives have been developed to enhance anti-cancer activity. An organoselenium compound of flurbiprofen, RY-1-92, was found to significantly inhibit the viability, colony formation, and migration of non-small cell lung cancer (NSCLC) cells. nih.gov Its mechanism involves inducing G2/M cell cycle arrest and apoptosis by targeting the TRPV1 channel and its downstream MAPK signaling pathway. nih.gov

Table 1: Summary of Anti-tumor Effects of Flurbiprofen and Derivatives in Preclinical Models This table is interactive. You can sort and filter the data.

| Compound | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|

| Flurbiprofen | Colorectal Cancer Cells | Inhibited proliferation, invasion, and migration; promoted apoptosis via COX2 inhibition. | nih.gov |

| Flurbiprofen | Thyroid Cancer Cells (SW579, TPC-1) | Inhibited cell proliferation by interfering with HIP1R-PTEN interaction. | researchgate.net |

| Flurbiprofen | Pancreatic Cancer Cells (BxPC-3, PANC-1) | Exhibited strong antiproliferative and migratory inhibition. | mdpi.com |

| R-flurbiprofen | Pituitary Adenoma Cells | Inhibited cell proliferation and induced apoptosis in a dose-dependent manner. | nih.gov |

| R-flurbiprofen | Intestinal Adenomas (APCMin/+ Mouse) | Dose-dependently inhibited adenoma formation and progression. | aacrjournals.org |

| RY-1-92 (Flurbiprofen Derivative) | Non-Small Cell Lung Cancer (A549, NCI-H460) | Inhibited cell viability and migration; induced G2/M arrest and apoptosis via TRPV1. | nih.gov |

Neuroprotective Effects and Cognitive Modulation Studies

Preclinical studies have identified neuroprotective properties for flurbiprofen and its derivatives, particularly in the context of cerebral ischemia and neurodegenerative diseases like Alzheimer's disease.

Flurbiprofen has demonstrated a significant neuroprotective profile in rodent models of focal cerebral ischemia. nih.gov Its mechanism involves the inhibition of acid-sensing ion channel 1a (ASIC1a), which reduces the acidosis-mediated intracellular calcium overload that leads to neuronal death following an ischemic event. nih.gov This action was shown to reduce cerebral infarct volume, lessen neurobehavioral deficits, and inhibit the activation of calpain, a calcium-dependent protease. nih.gov

Derivatives of flurbiprofen have been specifically developed to target pathways implicated in Alzheimer's disease. NO-flurbiprofen (HCT-1026), an ester prodrug, has been shown to be neuroprotective in cell culture and to enhance cognition in animal models. nih.govnih.gov Unlike its parent compound, HCT-1026 was able to reverse cognitive deficits induced by scopolamine, an effect attributed to the stimulation of the NO/cGMP signaling pathway. nih.gov R-flurbiprofen (tarenflurbil) has been identified as a selective amyloid-beta 42 (Aβ42) lowering agent. uky.edu In Tg2576 APP mice, a model for Alzheimer's disease, chronic preventative treatment with R-flurbiprofen attenuated spatial learning deficits. uky.edu This improvement in hippocampal-dependent memory was observed when the treatment was administered before significant plaque pathology developed. uky.edu

Additionally, Flurbiprofen axetil, another derivative, was found to alleviate the negative effects of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment (MCI). amegroups.cn The mechanism involves reducing the expression of inflammatory factors in brain tissue through the AMPKα/NF-κB signaling pathway. amegroups.cn

Hepatic Ischemia/Reperfusion Injury Protection Mechanisms

Flurbiprofen has shown significant protective effects against hepatic ischemia/reperfusion (I/R) injury in preclinical mouse models. nih.gov This injury is a complex cellular event that occurs when blood flow is restored to the liver after a period of ischemia, often during surgical procedures like liver transplantation and resection. nih.gov

The primary protective mechanism of flurbiprofen in this context is the inhibition of the mitochondrial permeability transition (MPT). nih.gov The opening of the MPT pore is a critical event leading to mitochondrial-related cell death (apoptosis and necrosis). nih.gov Pretreatment with flurbiprofen before the ischemic event dramatically inhibited the opening of the MPT pore, thereby preventing the release of cytochrome c from mitochondria and subsequent caspase activation. nih.gov

Mechanistic studies revealed that flurbiprofen achieves this by targeting the glycogen (B147801) synthase kinase-3β (GSK-3β) signaling pathway. nih.gov Flurbiprofen markedly inhibits GSK-3β activity by increasing its phosphorylation at the Ser9 residue. nih.gov The inactivation of GSK-3β modulates the adenine (B156593) nucleotide translocase (ANT)–cyclophilin D (CyP-D) complex, which is a key component of the MPT pore, thus reducing its susceptibility to opening during reperfusion. nih.gov This action significantly decreased serum levels of liver injury markers (ALT, AST, and LDH) and prevented hepatocyte apoptosis and necrosis. nih.gov

Genotoxicity and Cytotoxicity Studies in Animal Models

The genotoxic and cytotoxic potential of flurbiprofen has been evaluated in animal models, primarily in rats, as well as in in vitro human cell cultures.

In vivo studies using rat bone marrow cells have shown that flurbiprofen does not exhibit significant genotoxic effects. nih.gov Tests for chromosome aberrations and random amplified polymorphic DNA-polymerase chain reaction (RAPD-PCR) revealed no significant changes even at high doses (up to 117 mg/kg). nih.gov Furthermore, it did not lead to a significant increase in oxidative stress. nih.gov

However, while not genotoxic, flurbiprofen does demonstrate cytotoxic effects. nih.govresearchgate.net In the same rat bone marrow studies, flurbiprofen caused a dose-dependent reduction in the mitotic index, indicating an inhibitory effect on cell proliferation. nih.gov Similarly, in vitro studies on human cultured lymphocytes found no genotoxic activity in sister chromatid exchange, chromosome aberration, or micronucleus tests. nih.gov Yet, exposure to flurbiprofen led to significant, concentration-dependent decreases in the proliferation index, mitotic index, and nuclear division index, confirming its cytotoxic potential. nih.gov Studies on rat adipose-derived stem cells also showed that flurbiprofen could inhibit cell activity and protein secretion in a dose-dependent manner. figshare.com

Table 2: Summary of Genotoxicity and Cytotoxicity Findings for Flurbiprofen This table is interactive. You can sort and filter the data.

| Test System | Endpoint Measured | Concentration/Dose | Result | Reference(s) |

|---|---|---|---|---|

| Rat Bone Marrow (in vivo) | Chromosome Aberrations | 29.25, 58.50, 117 mg/kg | No significant effect | nih.gov |

| Rat Bone Marrow (in vivo) | RAPD-PCR | 29.25, 58.50, 117 mg/kg | No effect on polymorphic bands | nih.gov |

| Rat Bone Marrow (in vivo) | Mitotic Index | 29.25, 58.50, 117 mg/kg | Significant, dose-dependent reduction | nih.gov |

| Human Lymphocytes (in vitro) | Chromosome Aberrations | 10, 20, 30, 40 µg/mL | No significant effect | nih.gov |

| Human Lymphocytes (in vitro) | Sister Chromatid Exchange | 10, 20, 30, 40 µg/mL | No significant effect | nih.gov |

| Human Lymphocytes (in vitro) | Proliferation & Mitotic Indices | 10, 20, 30, 40 µg/mL | Significant, concentration-dependent decrease | nih.gov |

| Rat Adipose-Derived Stem Cells (in vitro) | Cell Viability & Protein Secretion | Various | Dose-dependent decrease | figshare.com |

Advanced Formulation Strategies and Delivery Systems for Flurbiprofen Esters

Lipid-Based Delivery Systems (e.g., Microspheres, Nanoparticles)

Lipid-based delivery systems are a promising approach for enhancing the therapeutic efficacy of lipophilic drugs like flurbiprofen (B1673479) isopropyl ester. These formulations can improve solubility, protect the drug from degradation, and provide controlled release.

Microspheres have been investigated as a carrier for flurbiprofen to achieve controlled drug release. ijpsr.com These systems can be formulated using biodegradable polymers, which encapsulate the drug and release it over an extended period. ijpsr.com For instance, microspheres prepared with polymers like polylactic acid-polyethylene glycol have been developed to create sustained-release preparations of flurbiprofen. google.com The encapsulation efficiency and drug load of these microspheres are critical parameters that are optimized during formulation development. google.com Studies have shown that local injections of flurbiprofen ester microspheres can effectively reduce systemic inflammatory responses in animal models. nih.gov

Nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer several advantages for flurbiprofen delivery. nih.govcore.ac.uk Their small size allows for enhanced penetration across biological barriers and potential for targeted delivery. core.ac.uklongdom.org SLNs and NLCs are composed of biocompatible lipids and can encapsulate lipophilic drugs like flurbiprofen esters with high efficiency. nih.govnih.govresearchgate.net Research has demonstrated that flurbiprofen-loaded nanoparticles can cross the blood-brain barrier in vitro, suggesting potential applications in treating neurodegenerative diseases. longdom.org Furthermore, hyaluronic acid-coated bovine serum albumin nanoparticles loaded with flurbiprofen have shown promise for active drug targeting in the management of arthritis. nih.gov

| Delivery System | Key Features | Research Findings |

| Microspheres | Controlled drug release, biodegradable. ijpsr.comgoogle.com | A local injection of Flurbiprofen Ester microspheres significantly reduced the inflammatory response in fracture rats. nih.gov |

| Nanoparticles (SLNs, NLCs) | Enhanced penetration, targeted delivery, high encapsulation efficiency. nih.govcore.ac.uklongdom.org | Flurbiprofen-loaded nanoparticles demonstrated the ability to cross an in vitro blood-brain barrier model. longdom.org Hyaluronic acid-coated nanoparticles showed a significant reduction in joint swelling in an arthritis rat model. nih.gov |

Topical and Transdermal Drug Delivery Systems

Topical and transdermal delivery of flurbiprofen isopropyl ester offers the potential for localized treatment and reduced systemic side effects.

Design and Optimization of Semi-Solid Formulations

Semi-solid formulations such as gels, creams, and ointments are commonly used for topical drug delivery. The design of these formulations is critical to ensure drug stability, aesthetic appeal, and effective skin permeation. For flurbiprofen, various semi-solid formulations have been explored. For example, a new nitro-oxybutylester of flurbiprofen was evaluated in four different semi-solid formulations to assess the influence of the composition on the amount of drug retained in the stratum corneum and epidermis. researchgate.net The lipophilic ointment was found to provide the highest retention of the drug in the skin layers. researchgate.net Gels containing flurbiprofen-loaded solid lipid nanoparticles have also been developed, demonstrating sustained drug release patterns. semanticscholar.org The optimization of these formulations often involves the use of experimental designs, such as the Box-Behnken design, to systematically evaluate the effects of different formulation variables. nih.gov

Role of Permeation Enhancers in Cutaneous Administration

Permeation enhancers are crucial components in transdermal formulations as they facilitate the transport of drugs across the skin barrier. Various chemical enhancers have been studied for their ability to improve the skin permeation of flurbiprofen. nih.govnih.govtmu.edu.tw These include fatty acids like oleic acid and esters such as isopropyl myristate. nih.govekb.eg The mechanism of action of these enhancers often involves disruption of the highly ordered structure of the stratum corneum lipids, thereby increasing drug diffusivity. ekb.eg For instance, isopulegol (B1217435) decanoate (B1226879) has been shown to significantly increase the in vitro permeation of flurbiprofen from transdermal patches. nih.gov The choice and concentration of the permeation enhancer are critical and must be carefully optimized to ensure efficacy without causing skin irritation. nih.govtmu.edu.tw

| Permeation Enhancer | Mechanism of Action | Effect on Flurbiprofen Permeation |

| Oleic Acid | Disrupts stratum corneum lipids, increases fluidity. ekb.eg | Shown to enhance the percutaneous absorption of many NSAIDs. ekb.eg |

| Isopropyl Myristate | Integrates into the lipid layer, increasing fluidity and the drug's diffusion coefficient. ekb.eg | Enhances the drug's partition coefficient for the skin, improving diffusivity. ekb.eg |

| Isopulegol Decanoate | Not specified | Increased in vitro permeation of flurbiprofen from 46.22 ± 5.65 µg/cm² to 101.07 ± 10.85 µg/cm². nih.gov |

In Vitro and In Vivo Percutaneous Permeation Studies

The evaluation of topical and transdermal formulations involves both in vitro and in vivo studies to assess drug permeation and efficacy. In vitro permeation studies are typically conducted using Franz diffusion cells with animal or human skin to determine the rate and extent of drug penetration. nih.govtmu.edu.twresearchgate.net These studies have been used to demonstrate the enhanced permeation of flurbiprofen in the presence of various enhancers. nih.gov In vivo studies in animal models, such as rats, are then used to confirm the in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic profiles of the formulation. nih.govnih.gov For example, in vivo studies have shown a good linear correlation between in vitro and in vivo drug permeation for flurbiprofen transdermal patches containing isopulegol decanoate. nih.gov Microdialysis has also been employed to measure unbound drug concentrations in the dermis and subcutaneous tissue, providing a more detailed understanding of local drug distribution. nih.gov

Oral Solid Dispersion Formulations for Solubility and Dissolution Rate Enhancement

Oral solid dispersions are a well-established technique for improving the solubility and dissolution rate of poorly water-soluble drugs like flurbiprofen. scielo.brwisdomlib.org This approach involves dispersing the drug in a hydrophilic carrier at the molecular level. scielo.br

Various hydrophilic polymers have been utilized as carriers for flurbiprofen solid dispersions, including polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and novel carriers like AQOAT AS. wisdomlib.orgscielo.brasiapharmaceutics.infonih.gov The solid dispersions can be prepared by methods such as solvent evaporation and fusion. scielo.br Studies have shown that solid dispersions of flurbiprofen can significantly enhance its solubility and dissolution rate compared to the pure drug. scielo.brwisdomlib.orgscielo.br For example, a solid dispersion of flurbiprofen with PEG 10000 showed a 2.5-fold increase in dissolution efficiency compared to conventional tablets. scielo.br The amorphous state of the drug within the solid dispersion, as confirmed by techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC), is a key factor contributing to the enhanced dissolution. wisdomlib.orgscielo.br

| Carrier | Preparation Method | Key Findings |

| Polyethylene Glycol (PEG) 8000 & 10000 | Solvent Evaporation | Significant improvement in drug release, with 99.08±1.35% released in 20 minutes for the optimized formulation. scielo.br |

| AQOAT AS | Solvent Evaporation | 44-fold increase in solubility compared to the pure drug. wisdomlib.org |

| Non-ordered Mesoporous Silica (B1680970) and Gelucire (Ternary Solid Dispersion) | Not specified | 98–100% of drug release in 30–45 min. nih.gov |

Rapid Dissolving Oral Formulations (e.g., Films, Fast Disintegrating Tablets)

Rapidly dissolving oral formulations are designed to disintegrate or dissolve quickly in the oral cavity, leading to faster drug absorption and onset of action.

Fast disintegrating tablets (FDTs) of flurbiprofen have been developed to provide rapid pain relief. researchgate.netinnovareacademics.inbepls.comscielo.brscielo.br These tablets are formulated with superdisintegrants, which promote rapid tablet breakup in the presence of saliva. researchgate.net Both synthetic superdisintegrants (e.g., croscarmellose sodium, sodium starch glycolate) and natural superdisintegrants (e.g., Plantago ovata, Lepidium sativum) have been used in the formulation of flurbiprofen FDTs. researchgate.netinnovareacademics.in Optimized FDT formulations have demonstrated the ability to release over 98% of the drug within a few minutes. innovareacademics.in

Oral fast-dissolving films are another innovative dosage form that offers rapid drug release and is convenient for patients who have difficulty swallowing tablets. semanticscholar.orgnih.gov These films are typically prepared by the solvent casting method using film-forming polymers like hydroxypropyl methylcellulose (B11928114) (HPMC). semanticscholar.org Studies have shown that flurbiprofen oral films can disintegrate in as little as 30 seconds and release a significant portion of the drug within minutes. semanticscholar.org

| Formulation | Key Components | Performance Characteristics |

| Fast Disintegrating Tablets (FDTs) | Superdisintegrants (synthetic or natural). researchgate.netinnovareacademics.in | Disintegration times as low as 59.2 seconds and drug release of 98.99% within 4 minutes. innovareacademics.in |

| Oral Fast-Dissolving Films | Film-forming polymers (e.g., HPMC). semanticscholar.org | Disintegration time of approximately 15-30 seconds. semanticscholar.orgnih.gov |

Future Perspectives and Emerging Research Directions

Rational Design and Structure-Activity Relationship (SAR) Studies for Optimized Ester Prodrugs

The rational design of ester prodrugs of flurbiprofen (B1673479) is centered on temporarily masking the free carboxylic acid group, which is a primary contributor to gastrointestinal irritation. nih.gov The core principle is that these prodrugs, such as Flurbiprofen Isopropyl Ester, remain stable in the acidic environment of the stomach and are later hydrolyzed by esterases in the plasma to release the active flurbiprofen. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing these prodrugs. Research has shown that modifying the chemical structure of the ester group can significantly alter lipophilicity and reactivity towards hydrolysis, thereby influencing both efficacy and safety. researchgate.net A study involving nine different alkyl ester prodrugs of flurbiprofen demonstrated that variations in the ester chain impact both the rate of plasma hydrolysis and the degree of gastric irritation. scispace.comresearchgate.net For instance, methyl and propyl esters were found to undergo faster hydrolysis, while the n-propyl, iso-propyl, benzyl, and cyclopentyl esters were shown to be significantly less irritating to the gastric mucosa than the parent drug. researchgate.net This suggests a delicate balance must be struck between stability in the gut, efficient hydrolysis in the bloodstream, and the intrinsic properties of the ester moiety.

Future SAR studies will likely focus on synthesizing novel ester derivatives with fine-tuned properties. This includes creating mutual prodrugs where flurbiprofen is esterified with another pharmacologically active agent, such as a natural antioxidant. nih.gov This "mutual prodrug" approach aims not only to reduce the side effects of flurbiprofen but also to provide synergistic or additional therapeutic benefits, such as antioxidant effects, from the secondary molecule upon hydrolysis. nih.gov

| Compound | Ulcer Index (Mean ± SEM) | Significance (p < 0.05 vs Flurbiprofen) |

|---|---|---|

| Flurbiprofen | 3.07 ± 0.63 | N/A |

| Methyl Ester | 1.90 ± 0.09 | No |

| Ethyl Ester | 3.20 ± 0.18 | No |

| Propyl Ester | 1.03 ± 0.06 | Yes * |

| iso-Propyl Ester | 0.98 ± 0.17 | Yes * |

| iso-Butyl Ester | 3.57 ± 1.10 | No |

| tert-Butyl Ester | 1.89 ± 0.97 | No |

| Benzyl Ester | 0.22 ± 0.15 | Yes * |

| Cyclopentyl Ester | 0.40 ± 0.22 | Yes * |

| Cyclohexyl Ester | 2.49 ± 0.49 | No |

Data sourced from a study on the gastrointestinal toxicity of flurbiprofen ester prodrugs. researchgate.net

Development of Advanced Preclinical Models for Comprehensive Evaluation

While traditional animal models, such as rats, have been instrumental in the initial evaluation of NSAID prodrugs, there is a growing recognition of their limitations in accurately predicting human responses. researchgate.netmdpi.comnih.gov The physiological differences between humans and preclinical animal models can lead to poor correlation in drug toxicity and efficacy studies. mdpi.com Consequently, the development and application of advanced in vitro models that more closely mimic human physiology are emerging as a critical direction for the comprehensive evaluation of compounds like this compound.

Emerging preclinical technologies include 3D cell culture systems like spheroids and organoids, as well as microfluidic organ-on-a-chip platforms. mdpi.com For instance, a "gut-liver-on-a-chip" model can provide a more dynamic and physiologically relevant system to study the stability of a prodrug in the gut environment, its absorption, and its subsequent metabolic conversion to the active drug in the liver. mdpi.com These advanced models offer the potential for more accurate assessments of absorption, distribution, metabolism, and excretion (ADME) profiles and can help identify potential toxicities earlier in the drug development process. mdpi.com For NSAID prodrugs specifically, such models could offer superior insight into gastrointestinal safety and the precise mechanisms of enzymatic hydrolysis compared to conventional cell cultures or animal studies.

Application of Computational Chemistry in Prodrug Design and Prediction

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and are particularly well-suited for the design and prediction of prodrug behavior. nih.govresearchgate.net Molecular docking studies, for example, allow researchers to simulate how flurbiprofen and its ester prodrugs interact with the active sites of cyclooxygenase (COX-1 and COX-2) enzymes. nih.govresearchgate.net This can help in designing prodrugs that not only have favorable release characteristics but may also exhibit enhanced selectivity for COX-2, potentially leading to a better safety profile. nih.gov